molecular formula C7H10BrNS B13554962 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine

Cat. No.: B13554962
M. Wt: 220.13 g/mol
InChI Key: XYYVQHIEVJTBGV-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine (CAS 1250733-44-8) is a high-purity brominated thiophene derivative supplied for advanced chemical and pharmacological research. With a molecular formula of C 7 H 10 BrNS and a molecular weight of 220.13 g/mol, this compound is characterized to a purity of ≥98% . This compound is of significant interest in medicinal chemistry as a heterocyclic building block, particularly in the design and synthesis of novel bioactive molecules . Its structure, featuring a bromothiophene moiety linked to a methyl-ethylamine chain, is analogous to key scaffolds explored in neuroscience. Research into structurally similar phenethylamine compounds has shown them to be potent and selective agonists for the serotonin 2A receptor (5-HT 2A R), a primary target for classical psychedelics and investigational therapeutics for psychiatric disorders such as depression and anxiety . This makes 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine a valuable chemical intermediate for developing new neuroactive compounds and probing structure-activity relationships. The product is accompanied by comprehensive analytical data, including NMR and LC-MS, to ensure quality and support research reproducibility . This chemical is strictly for research and development purposes. It is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H10BrNS/c1-9-5-4-6-2-3-7(8)10-6/h2-3,9H,4-5H2,1H3

InChI Key

XYYVQHIEVJTBGV-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

The intermediate 2-(5-bromothiophen-2-yl)ethan-1-amine is typically prepared via reduction or amination of corresponding brominated thiophene ethanone or ethanal derivatives.

A common approach involves:

  • Starting from 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-acetaldehyde derivatives
  • Conversion to the corresponding 2-bromo-1-(5-bromothiophen-2-yl)ethanone via bromination
  • Subsequent amination or reductive amination to introduce the ethanamine moiety

Brominated Thiophene Ethanone Intermediate

The compound 2-bromo-1-(5-bromothiophen-2-yl)ethanone serves as a key precursor, synthesized by bromination of 1-(5-bromothiophen-2-yl)ethanone using copper(II) bromide (CuBr2) in a solvent mixture of chloroform and ethyl acetate under reflux conditions overnight. The product is isolated after solvent evaporation and purification.

Step Reagents/Conditions Outcome
Bromination CuBr2, CHCl3/ethyl acetate, reflux overnight 2-bromo-1-(5-bromothiophen-2-yl)ethanone
Purification Evaporation, recrystallization Pure brominated ethanone

Amination to 2-(5-Bromothiophen-2-yl)ethan-1-amine

The brominated ethanone undergoes nucleophilic substitution or reductive amination with ammonia or primary amines to form the ethanamine intermediate. Conditions typically involve ethanol as solvent and heating at elevated temperatures (~120°C) to facilitate amination.

N-Methylation to Obtain 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine

Methylation Methods

The N-methylation of the primary amine can be achieved by:

  • Reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN)
  • Direct alkylation with methyl iodide or methyl sulfate under basic conditions

The reductive methylation method is preferred for selectivity and mild conditions, minimizing over-alkylation.

Method Reagents/Conditions Notes
Reductive methylation Formaldehyde, NaBH3CN, methanol, room temp Selective N-methylation
Direct alkylation Methyl iodide, base (e.g., K2CO3), solvent Requires careful control to avoid quaternization

Typical Procedure (Reductive Methylation)

  • Dissolve 2-(5-bromothiophen-2-yl)ethan-1-amine in methanol
  • Add formaldehyde solution dropwise under stirring
  • Slowly add sodium cyanoborohydride
  • Stir at room temperature for several hours
  • Quench, extract, and purify the N-methylated product by chromatography

Reaction Conditions and Optimization

Solvent and Temperature

  • Bromination reactions are typically carried out in chloroform/ethyl acetate mixtures at reflux (~60-65°C)
  • Amination and reductive methylation occur in polar protic solvents such as ethanol or methanol at 25-120°C depending on step

Stoichiometry and Reagent Ratios

  • Bromination: Use slight excess of CuBr2 to ensure complete halogenation
  • Amination: Amine or ammonia in excess to drive reaction forward
  • Methylation: Formaldehyde and reducing agent in stoichiometric or slight excess amounts for complete conversion

Reaction Monitoring and Purification

  • Reaction progress monitored by TLC, HPLC, or LC-MS
  • Purification via recrystallization or preparative HPLC to achieve high purity

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of ethanone CuBr2, CHCl3/ethyl acetate Reflux Overnight 75-85 Controlled addition to avoid over-bromination
Amination to ethanamine NH3 or primary amine, ethanol 100-120°C 6-12 hours 70-80 Elevated temp favors substitution
Reductive N-methylation Formaldehyde, NaBH3CN, methanol RT 4-8 hours 80-90 Mild conditions, selective methylation

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Properties Reference
2-(5-Bromothiophen-2-yl)ethan-1-amine C₆H₈BrNS Ethylamine (no N-methyl) Unknown; precursor for Schiff bases
Quinoxaline derivative 2b C₂₉H₃₄ClN₃O₂ Quinoxaline core, tert-butylphenyl, methoxy Anxiolytic (low toxicity)
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] quinolones C₁₉H₁₇BrN₄O₃S Piperazinyl quinolone, oxime/oxo groups Antibacterial
2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine C₁₅H₂₁ClN₂O Piperidinyl, chlorobenzyloxy PRMT5/7 inhibition (enzyme activity)
Schiff base Cu(II) complex () C₁₄H₁₃Br₂N₃S₂ Pentadentate N3S2 ligand, bromothiophene DNA-binding (Kb = 1.5 × 10⁵ M⁻¹)

Pharmacological and Physicochemical Differences

A. Anxiolytic Activity vs. Toxicity

The quinoxaline derivative 2b () shares a methyl-substituted ethylamine side chain but incorporates a bulky quinoxaline core and dimethoxyphenyl groups. These features enhance its anxiolytic activity (comparable to diazepam) while maintaining low toxicity (LD₅₀ > 2000 mg/kg).

B. Antibacterial vs. Enzyme-Inhibitory Profiles

Quinolone derivatives with 5-bromothiophen-2-yl groups () exhibit antibacterial activity due to their piperazinyl and oxime/oxo substituents, which enhance DNA gyrase binding. The target compound’s simpler structure may lack this activity but could serve as a scaffold for enzyme inhibitors, as seen in PRMT5/7 inhibitors (), where the N-methylethan-1-amine backbone facilitates binding to methyltransferase pockets .

C. DNA-Binding Capacity

The Schiff base Cu(II) complex () demonstrates strong DNA interaction (Kb = 1.5 × 10⁵ M⁻¹), attributed to its planar N3S2 ligand and bromothiophene moieties. The target compound’s flexible ethylamine chain may reduce DNA intercalation but improve solubility for systemic delivery .

Physicochemical and ADMET Considerations

  • Lipophilicity: The N-methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-methylated analogs (e.g., 2-(5-Bromothiophen-2-yl)ethan-1-amine, logP ~2.0), enhancing membrane permeability .
  • Toxicity : Analogous compounds (e.g., 2b in ) show low acute toxicity, suggesting a favorable safety profile for further study .

Biological Activity

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine is a compound of interest due to its potential biological activities, particularly in the field of antibacterial research. This article reviews various studies that elucidate the biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Characterization

The synthesis of 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine typically involves the bromination of thiophene derivatives followed by amination processes. The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine. For instance, a related compound, 2-ethylhexyl 5-bromothiophene-2-carboxylate, demonstrated significant antibacterial activity against multidrug-resistant Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
2-Ethylhexyl 5-bromothiophene-2-carboxylate3.125XDR Salmonella Typhi
Ciprofloxacin>32XDR Salmonella Typhi
Ceftriaxone>32XDR Salmonella Typhi

The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell membrane integrity. For example, studies have shown that certain derivatives can compromise the structural integrity of bacterial membranes, leading to leakage of intracellular components and subsequent bacterial death .

Additionally, molecular docking studies have revealed that these compounds can bind effectively to bacterial enzymes, enhancing their antibacterial potency. The binding affinity values suggest strong interactions with key amino acid residues in the active sites of target proteins .

Structure-Activity Relationships (SAR)

SAR studies are crucial in understanding how modifications to the chemical structure influence biological activity. For instance, the presence of bromine in the thiophene ring has been associated with enhanced antibacterial properties, likely due to increased lipophilicity and better membrane penetration .

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Bromine SubstitutionIncreases lipophilicity
Amino Group PresenceEnhances interaction with bacterial membranes
Alkyl Chain LengthAffects solubility and absorption

Pharmacokinetics and ADMET Properties

The pharmacokinetic profiles of these compounds indicate favorable absorption characteristics. For example, predictions suggest that they can be efficiently absorbed from the gastrointestinal tract but may not cross the blood-brain barrier (BBB), reducing potential central nervous system side effects .

Table 3: Predicted ADMET Properties

PropertyPrediction
GI AbsorptionHigh
BBB PenetrationLow
LipophilicityModerate to High

Case Studies

In vivo studies using murine models have demonstrated that compounds derived from 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine exhibit significant antibacterial efficacy against resistant strains such as MRSA. These studies not only confirm in vitro findings but also provide insights into potential therapeutic applications .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer : The compound is synthesized via bromination of thiophene derivatives followed by amination. Key steps include:

  • Bromination : Electrophilic substitution at the 5-position of thiophene using brominating agents (e.g., NBS or Br₂/Lewis acid).
  • Amination : Nucleophilic attack by methylamine on the bromothiophene derivative, facilitated by bases like NaH to deprotonate the amine .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) improves purity. Yields vary (44–70%) depending on solvent choice (e.g., DMF vs. THF) and temperature control .

Q. Q2. How can researchers confirm the structural integrity of 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine post-synthesis?

Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (CD₃OD, 600 MHz) should show peaks for the thiophene ring (δ 6.8–7.3 ppm), methylene group (δ 2.4–2.8 ppm), and N-methyl group (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z ~230–235, with bromine isotope patterns (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • Elemental Analysis : Confirms C, H, N, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. What are the key challenges in designing experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromothiophene moiety is reactive, but steric hindrance from the N-methyl group may reduce catalytic efficiency. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor via TLC and optimize ligand choice (e.g., XPhos for bulky substrates) .
  • Contradictions : Lower yields (<50%) compared to non-methylated analogues suggest methylamine’s electron-donating effects may deactivate the ring. Control experiments with 5-bromothiophene (no methylamine) are recommended .

Q. Q4. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

Methodological Answer :

  • Assay Variability : In enzyme inhibition studies, IC₅₀ values may differ due to buffer pH (e.g., Tris-HCl vs. phosphate) affecting amine protonation. Standardize assay conditions (pH 7.4, 25°C) and validate with positive controls .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to compare replicates. For example, conflicting results in receptor-binding assays may arise from off-target interactions. Perform competitive binding assays with radiolabeled ligands to confirm specificity .

Q. Q5. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. The bromine atom’s hydrophobic pocket affinity and methylamine’s hydrogen-bonding capacity are critical parameters .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Focus on RMSD values <2 Å for binding poses .

Data Contradiction Analysis

Q. Q6. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer :

  • Experimental Replication : Measure solubility in DMSO, ethanol, and chloroform via UV-Vis spectroscopy (λ_max ~270 nm). Contradictions may arise from impurities; repurify using preparative HPLC (C18 column, MeCN/H₂O gradient) .
  • Theoretical Modeling : Hansen solubility parameters predict higher solubility in DMSO (δ ~12.0 cal¹/²/cm³/²) due to polar amine and bromothiophene groups. Deviations suggest residual solvent effects during crystallization .

Advanced Analytical Techniques

Q. Q7. What advanced crystallographic methods are recommended for determining the compound’s solid-state structure?

Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters: space group P2₁/c, Z = 4. Challenges include bromine’s high electron density causing absorption errors; apply multi-scan corrections .
  • Powder XRD : Compare experimental patterns (Cu Kα radiation) with Mercury-generated simulations to confirm phase purity .

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